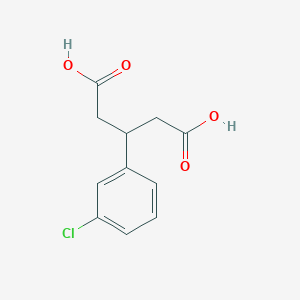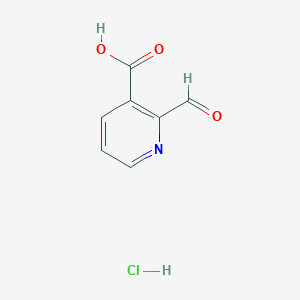![molecular formula C8H8BrN3 B6603341 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2361645-52-3](/img/structure/B6603341.png)
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine, also known as 5-Bromo-PDMP, is a heterocyclic compound belonging to the pyrazolopyridine class. It is a relatively new compound that has been studied for its potential applications in the fields of medicine and biochemistry. 5-Bromo-PDMP is a derivative of pyridine, and it is structurally similar to other pyridine derivatives such as 2,7-dimethylpyrazolo[3,4-c]pyridine (DMPP). 5-Bromo-PDMP has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease.
Scientific Research Applications
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease. In addition, this compound has been shown to have anti-cancer properties, and it has been used to study the effects of oxidative stress on cells.
Mechanism of Action
The mechanism of action of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine is not yet fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, this compound has been shown to have anti-cancer properties, and it has been hypothesized that this is due to its ability to interact with the DNA of cancer cells and inhibit their growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease. In addition, this compound has been shown to have anti-cancer properties, and it has been hypothesized that this is due to its ability to interact with the DNA of cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine in laboratory experiments is its ease of synthesis. It can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. In addition, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease.
However, there are some limitations to using this compound in laboratory experiments. For example, it is not yet fully understood how this compound exerts its biochemical and physiological effects. In addition, the compound is not yet commercially available, making it difficult to obtain for laboratory use.
Future Directions
There are a number of potential future directions for the use of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, the compound could be used in the development of new drugs for the treatment of Alzheimer’s disease and other neurological disorders. Further research could also be conducted to explore the potential anti-cancer properties of this compound, as well as its potential applications in other areas of medicine. Finally, the compound could be used to develop new methods of synthesizing pyridine derivatives.
Synthesis Methods
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. In the Ullmann reaction, a bromoalkyl group is reacted with a pyridine derivative to form the desired product. The Suzuki reaction involves the coupling of a bromoalkyl group with a pyridine derivative in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the coupling of a bromoalkyl group with a pyridine derivative in the presence of a nickel catalyst.
properties
IUPAC Name |
5-bromo-2,7-dimethylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-6(3-7(9)10-5)4-12(2)11-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUSHPWBPHRRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CN(N=C12)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)






![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)

![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)
